molecular formula C14H12ClNOS B12431744 4-Oxo Ticlopidine-d4

4-Oxo Ticlopidine-d4

Cat. No.: B12431744
M. Wt: 281.79 g/mol
InChI Key: KQQBLQBNIVSMLU-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo Ticlopidine-d4 is a labeled analogue of 4-Oxo Ticlopidine, which is a metabolite of Ticlopidine. The compound has the molecular formula C14H8D4ClNOS and a molecular weight of 281.79. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

The preparation of 4-Oxo Ticlopidine-d4 generally involves deuterium-labeled organic synthesis techniques. Specific synthetic routes and reaction conditions can be found in specialized literature or patent documents. Industrial production methods for this compound are not widely documented, indicating that it is primarily synthesized for research purposes rather than large-scale industrial use.

Chemical Reactions Analysis

4-Oxo Ticlopidine-d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are typically detailed in specialized chemical literature. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Oxo Ticlopidine-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound in mass spectrometry and other analytical techniques. In biology and medicine, it is studied for its potential effects on various biological pathways and its role as a metabolite of Ticlopidine .

Mechanism of Action

The mechanism of action of 4-Oxo Ticlopidine-d4 is closely related to that of Ticlopidine. Ticlopidine is a prodrug that is metabolized to an active form, which blocks the adenosine diphosphate receptor involved in glycoprotein GPIIb/IIIa receptor activation, leading to platelet aggregation. This inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .

Properties

Molecular Formula

C14H12ClNOS

Molecular Weight

281.79 g/mol

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2/i1D,2D,3D,4D

InChI Key

KQQBLQBNIVSMLU-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2=O)C=CS3)Cl)[2H])[2H]

Canonical SMILES

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl

Origin of Product

United States

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